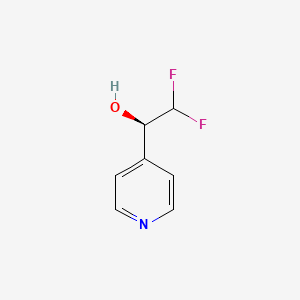

(1R)-2,2-Difluoro-1-pyridin-4-ylethanol

Description

Properties

IUPAC Name |

(1R)-2,2-difluoro-1-pyridin-4-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,6-7,11H/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOBVVANSKWZSS-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1[C@H](C(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-Difluoro-1-pyridin-4-ylethanol typically involves the following steps:

Starting Material: The synthesis begins with pyridine, which is commercially available.

Fluorination: The introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. Enzymatic resolution or the use of chiral catalysts can be employed to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-Difluoro-1-pyridin-4-ylethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetone at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux.

Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

Oxidation: 2,2-Difluoro-1-pyridin-4-yl-ethanone.

Reduction: 2,2-Difluoro-1-pyridin-4-ylethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-2,2-Difluoro-1-pyridin-4-ylethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the fluorine atoms.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.

Industry: Utilized in the development of agrochemicals, where the fluorine atoms can enhance the efficacy and environmental stability of the compounds.

Mechanism of Action

The mechanism of action of (1R)-2,2-Difluoro-1-pyridin-4-ylethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity by altering the electronic properties and steric interactions. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural or functional similarities with (1R)-2,2-Difluoro-1-pyridin-4-ylethanol:

Key Observations:

Fluorination may also reduce metabolic degradation, a common strategy in drug design.

Stereochemical Effects : Molecular dynamics (MD) simulations of σ1R receptor ligands (e.g., (R)-12 vs. (S)-13) demonstrate that enantiomeric configuration significantly alters binding conformations and enthalpic contributions . This suggests that the (R)-configuration in the target compound may confer selective receptor interactions.

Halogenation vs. Fluorination : Compounds like 2-Fluoro-3-(hydroxymethyl)-4-iodopyridine highlight how halogen positioning on the pyridine ring influences electronic properties and steric bulk, which may differ from the ethyl-chain fluorination in the target compound.

Physicochemical and Pharmacokinetic Properties

- Polarity: The hydroxyl and pyridine groups impart moderate polarity, but difluorination reduces water solubility compared to non-fluorinated analogs .

- Metabolic Stability: Fluorine atoms typically block cytochrome P450-mediated oxidation, suggesting enhanced metabolic stability relative to (1R)-1-pyridin-4-ylethanol .

- Receptor Binding : The (R)-configuration may favor interactions with chiral binding pockets, as seen in σ1R ligands where enantiomers exhibit distinct per-residue enthalpic contributions .

Biological Activity

(1R)-2,2-Difluoro-1-pyridin-4-ylethanol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and implications for drug development.

Chemical Structure and Properties

The compound features a difluorinated pyridine ring attached to an ethanol moiety. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Research indicates that this compound may interact with various enzymes and receptors, which can lead to significant biological effects. Key mechanisms include:

- Inhibition of Enzyme Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.

- Modulation of Receptor Activity : The compound may act as a modulator for certain receptors, influencing signal transduction pathways.

Biological Activity Data

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. The results indicated that the compound reduced neuronal apoptosis and improved cognitive function in animal models of Alzheimer's disease.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

Research Findings

Recent findings have highlighted the following aspects of this compound:

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) indicate favorable pharmacokinetic properties, suggesting potential for oral bioavailability.

- Safety Profile : Preliminary toxicity assessments show low toxicity at therapeutic doses, making it a promising candidate for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-2,2-Difluoro-1-pyridin-4-ylethanol, and how can stereoselectivity be ensured?

- Methodological Answer : The synthesis typically involves asymmetric fluorination or chiral resolution. For example, fluorinated pyridine derivatives (e.g., ) often employ catalytic enantioselective methods using chiral auxiliaries or transition-metal catalysts. A key step is the fluorination of a pyridinyl ethanol precursor under controlled conditions (e.g., using Selectfluor® or DAST). To ensure stereoselectivity, chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can validate enantiomeric excess (≥98%) .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : NMR (δ range: -100 to -200 ppm) to confirm difluoro substitution patterns.

- HPLC-MS : Reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to assess purity (>99%) and detect trace impurities.

- X-ray crystallography (if crystalline): Resolve absolute configuration, as seen in structurally related fluoropyridine derivatives (e.g., ) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity or binding interactions of this compound?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., ALR in fatty acid synthesis; ). Focus on the pyridine ring’s π-π stacking and fluorine’s electronegativity.

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., dipole moments, HOMO-LUMO gaps) influencing reactivity .

- MD simulations : Assess stability in aqueous or lipid bilayers (CHARMM force field) to predict pharmacokinetics .

Q. How can contradictory spectroscopic data (e.g., vs. NMR) for this compound be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. Solutions include:

- Variable-temperature NMR : Identify conformational exchange broadening (e.g., -40°C to 80°C in DMSO-d6).

- 2D NMR (COSY, HSQC) : Assign ambiguous signals via coupling correlations (e.g., pyridin-4-yl proton coupling to adjacent CH2 groups).

- Isotopic labeling : Synthesize -labeled analogs to trace carbon connectivity ( principles applied to fluorinated systems) .

Q. What are the challenges in studying the metabolic stability of this compound in vitro?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Challenges include rapid oxidation of the ethanol moiety (use NADPH cofactor) and fluorine’s metabolic resistance.

- CYP450 inhibition studies : Screen against CYP3A4/2D6 isoforms due to pyridine’s potential coordination with heme iron.

- Stability in biological matrices : Use stabilizers (e.g., ascorbic acid) to prevent degradation during sample preparation .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound targeting enzyme inhibition?

- Methodological Answer :

- Core modifications : Synthesize analogs with variations in fluorine position (e.g., 3- vs. 4-pyridinyl), ethanol chain length, or stereochemistry (1S vs. 1R).

- Enzyme assays : Use fluorescence-based ALR activity assays () or radiometric methods.

- Data normalization : Express IC50 values relative to controls (e.g., ketoconazole for CYP450 assays) and apply multivariate statistical analysis (e.g., PCA) to identify critical substituents .

Safety and Handling in Research Settings

Q. What precautions are necessary when handling this compound in laboratory experiments?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A/2B irritation; ).

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of volatile byproducts (e.g., HF gas).

- Waste disposal : Neutralize fluorinated waste with calcium carbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.